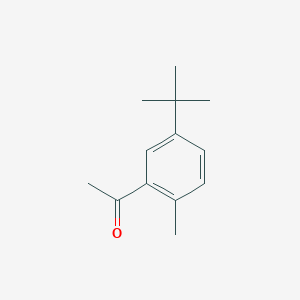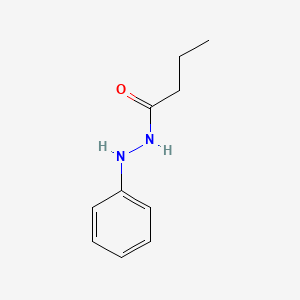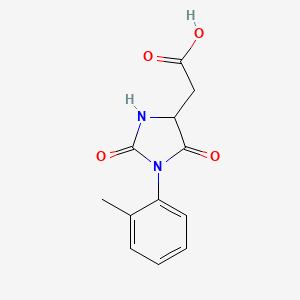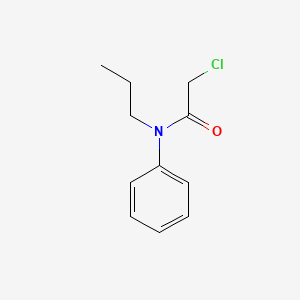
2-chloro-N-phenyl-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-phenyl-N-propylacetamide: is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.693 g/mol It is a member of the acetamide family, characterized by the presence of a chloro group, a phenyl group, and a propyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Chlor-N-Phenyl-N-propylacetamid erfolgt typischerweise durch die Reaktion von N-Phenylpropylamin mit Chloracetylchlorid in Gegenwart einer Base wie Triethylamin . Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um die exotherme Natur der Reaktion zu kontrollieren .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für 2-Chlor-N-Phenyl-N-propylacetamid nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Hochskalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsbehälter und die Sicherstellung einer angemessenen Handhabung und Entsorgung von Nebenprodukten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Chlor-N-Phenyl-N-propylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Die Chlor-Gruppe kann durch andere Nucleophile ersetzt werden.
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Amide oder andere Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte:
Nucleophile Substitution: Bildung von substituierten Amiden.
Oxidation: Bildung von Carbonsäuren oder anderen oxidierten Derivaten.
Reduktion: Bildung von primären oder sekundären Aminen.
Wissenschaftliche Forschungsanwendungen
Chemie: 2-Chlor-N-Phenyl-N-propylacetamid wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet. Es dient als Baustein für die Herstellung komplexerer Moleküle in der pharmazeutischen Chemie und Materialwissenschaft .
Biologie und Medizin: Seine Derivate können biologische Aktivitäten aufweisen, was es zu einem Kandidaten für pharmakologische Studien macht .
Industrie: Im Industriesektor kann 2-Chlor-N-Phenyl-N-propylacetamid bei der Produktion von Spezialchemikalien, Agrochemikalien und anderen Feinchemikalien eingesetzt werden .
5. Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-N-Phenyl-N-propylacetamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. Die genauen molekularen Zielstrukturen und beteiligten Pfade müssten durch detaillierte experimentelle Studien aufgeklärt werden .
Wirkmechanismus
The mechanism of action of 2-chloro-N-phenyl-N-propylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
2-Chlor-N,N-Dimethylacetamid: Ähnlich in der Struktur, aber mit Dimethylgruppen anstelle von Phenyl- und Propylgruppen.
2-Chlor-N-Phenylacetamid: Fehlt die Propylgruppe, wodurch es weniger hydrophob ist.
Einzigartigkeit: 2-Chlor-N-Phenyl-N-propylacetamid ist einzigartig aufgrund des Vorhandenseins von sowohl Phenyl- als auch Propylgruppen, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Die Kombination dieser Gruppen kann seine Löslichkeit in organischen Lösungsmitteln erhöhen und möglicherweise seine Interaktion mit biologischen Zielstrukturen verbessern .
Eigenschaften
CAS-Nummer |
2567-52-4 |
|---|---|
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
2-chloro-N-phenyl-N-propylacetamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
JODDYISEVBVLSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=CC=CC=C1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)

![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)

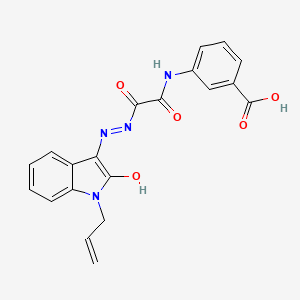

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001995.png)
